molecular formula C9H18N2O B2788428 1-Propylpiperidine-4-carboxamide CAS No. 292080-51-4

1-Propylpiperidine-4-carboxamide

Cat. No. B2788428
M. Wt: 170.256
InChI Key: DNBUALMNLLJERK-UHFFFAOYSA-N
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Patent
US06506901B2

Procedure details

A solution of isonipecotamide (2.0 g, 15.6 mmol), 1-iodopropane (1.52 mL, 15.6 mmol), and potassium carbonate (2.15 g, 15.6 mmol) was heated at reflux in 100 mL of 2-butanone. The solids were filtered and the filtrate concentrated in vacuo to give crude product. Purification by flash chromatography (CH2Cl2—CH3OH, 12:1 ) afforded 1.25 9 of the product as an off-white solid.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.52 mL
Type
reactant
Reaction Step One
Quantity
2.15 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH:1]1[CH2:9][CH2:8][CH:4]([C:5]([NH2:7])=[O:6])[CH2:3][CH2:2]1.I[CH2:11][CH2:12][CH3:13].C(=O)([O-])[O-].[K+].[K+]>CC(=O)CC>[CH2:11]([N:1]1[CH2:9][CH2:8][CH:4]([C:5]([NH2:7])=[O:6])[CH2:3][CH2:2]1)[CH2:12][CH3:13] |f:2.3.4|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
N1CCC(C(=O)N)CC1
Name
Quantity
1.52 mL
Type
reactant
Smiles
ICCC
Name
Quantity
2.15 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Two
Name
Quantity
100 mL
Type
solvent
Smiles
CC(CC)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The solids were filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to give crude product
CUSTOM
Type
CUSTOM
Details
Purification by flash chromatography (CH2Cl2—CH3OH, 12:1 )

Outcomes

Product
Name
Type
product
Smiles
C(CC)N1CCC(CC1)C(=O)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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